1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Overview
Description
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is a chemical compound with the molecular formula C13H18ClN3O . It is also known as KET and is a psychoactive drug that belongs to the class of dissociative anesthetics.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is 267.75 g/mol. Other specific physical and chemical properties were not found in the available resources .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized using various methods, often involving the reaction of piperidine with other chemicals. For instance, in a study by Govindhan et al. (2017), a similar compound was synthesized and characterized using spectroscopic techniques and computational methods.
- Another approach involves microwave-assisted synthesis, as explored by Merugu et al. (2010) and Merugu et al. (2010), where piperidine derivatives were synthesized and their antibacterial activity was screened.
Antimicrobial Activity
- Novel heterocyclic compounds, including tetrazoles and piperidine nuclei, have been synthesized and evaluated for their antimicrobial activity. Elavarasan et al. (2014) reported that these compounds exhibit promising antimicrobial properties.
- Asif et al. (2021) synthesized pyrazole, oxadiazole, and ethanone derivatives and evaluated their antimicrobial properties against common pathogenic bacteria.
Other Biological Activities
- Díaz et al. (2020) investigated pyrazoles, including a compound similar to the one , for their potential as pain treatment drugs, noting their solubility and metabolic stability.
- Ovonramwen et al. (2019) synthesized and screened a piperidine derivative for antimicrobial activities against various microbes.
- Shi et al. (2008) synthesized a compound with a structure involving piperidine and evaluated its insecticidal activity.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYONHYXQUNYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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